N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide
Description
N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl and cyclopropyl group attached to a sulfonylacetamide backbone. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-12-4-3-7-15(10-12)22(20,21)11-16(19)18(14-8-9-14)13-5-1-2-6-13/h3-4,7,10,13-14H,1-2,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOJLCBKGDJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide typically involves multiple steps:
Formation of the Sulfonylacetamide Backbone: The initial step involves the reaction of a suitable sulfonyl chloride with an acetamide derivative under basic conditions to form the sulfonylacetamide backbone.
Introduction of the Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the appropriate alkyl halides.
Attachment of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions to industrial scale requires optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic reactions.
Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and cyclopropyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of cyclopentanone or cyclopropanone derivatives.
Reduction: Conversion to sulfide or thiol derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Diagnostic Tools: Utilized in the development of diagnostic agents due to its fluorinated aromatic ring.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N-cyclopropyl-2-(3-chlorophenyl)sulfonylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-cyclopentyl-N-cyclopropyl-2-(3-methylphenyl)sulfonylacetamide: Contains a methylphenyl group, offering different chemical properties.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom in N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide enhances its lipophilicity and metabolic stability, distinguishing it from its analogs.
Structural Features: The combination of cyclopentyl and cyclopropyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
